
N,N-diethyloctadec-9-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyloctadec-9-en-1-amine: is an organic compound belonging to the class of amines It is characterized by the presence of a long hydrocarbon chain with a double bond at the 9th position and a diethylamine group attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N-diethyloctadec-9-en-1-amine involves the reductive amination of octadec-9-en-1-al with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Amines: Another method involves the alkylation of diethylamine with octadec-9-en-1-bromide under basic conditions, typically using a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, where the aldehyde and amine are reacted in the presence of a suitable catalyst and reducing agent to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-diethyloctadec-9-en-1-amine can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form saturated amines, where the double bond is hydrogenated.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst for hydrogenation.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products:
Epoxides and Diols: From oxidation reactions.
Saturated Amines: From reduction reactions.
Various Substituted Amines: From substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Surfactants: N,N-diethyloctadec-9-en-1-amine is used in the synthesis of surfactants due to its amphiphilic nature.
Catalysis: It serves as a ligand in certain catalytic reactions, enhancing the efficiency of the process.
Biology:
Antimicrobial Agents: The compound has been studied for its potential antimicrobial properties, particularly against certain bacterial strains.
Medicine:
Drug Development: Research is ongoing to explore its potential as a building block in the synthesis of pharmaceutical compounds.
Industry:
Lubricants: It is used in the formulation of lubricants due to its long hydrocarbon chain, which provides excellent lubrication properties.
Cosmetics: The compound is also used in cosmetic formulations for its emulsifying properties.
Mécanisme D'action
The mechanism of action of N,N-diethyloctadec-9-en-1-amine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate the catalytic cycle.
Comparaison Avec Des Composés Similaires
N,N-diethyloctadec-9-en-1-amine: Similar in structure but with different alkyl groups.
N,N-dimethyloctadec-9-en-1-amine: Contains methyl groups instead of ethyl groups.
N,N-diethylhexadec-9-en-1-amine: Has a shorter hydrocarbon chain.
Uniqueness: this compound is unique due to its specific combination of a long hydrocarbon chain with a double bond and a diethylamine group, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
30339-26-5 |
|---|---|
Formule moléculaire |
C22H45N |
Poids moléculaire |
323.6 g/mol |
Nom IUPAC |
N,N-diethyloctadec-9-en-1-amine |
InChI |
InChI=1S/C22H45N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(5-2)6-3/h13-14H,4-12,15-22H2,1-3H3 |
Clé InChI |
CWEGOSBBFLRMKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


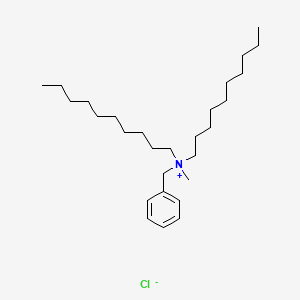
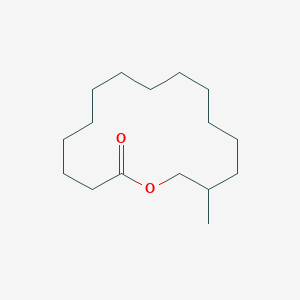
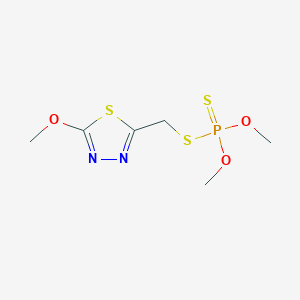
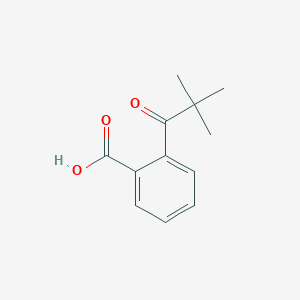
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)


![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
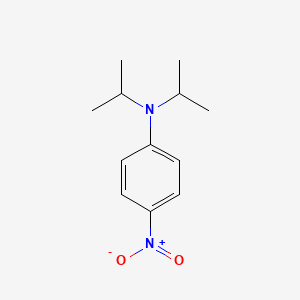
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)
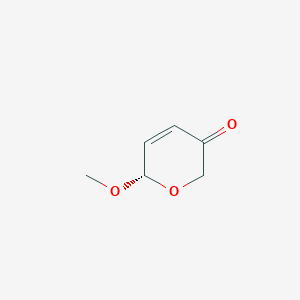
![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
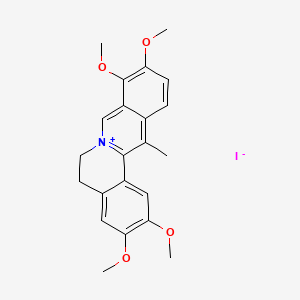
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)
